An In-depth Technical Guide to the NMR Spectrum Analysis of Ursodeoxycholic Acid-d5 Methyl Ester
An In-depth Technical Guide to the NMR Spectrum Analysis of Ursodeoxycholic Acid-d5 Methyl Ester
Foreword
In the landscape of pharmaceutical analysis, the precise structural characterization of active pharmaceutical ingredients (APIs) and their isotopically labeled analogues is paramount. Ursodeoxycholic Acid (UDCA), a secondary bile acid, has established therapeutic importance, notably in the management of cholestatic liver diseases.[1] Its derivatives, including the deuterated methyl ester form (UDCA-d5 Methyl Ester), are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, often serving as internal standards for mass spectrometry-based bioanalysis. The stability conferred by deuterium substitution can mitigate metabolic breakdown, providing a more reliable analytical tracer.[1]
This guide provides a comprehensive, in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Ursodeoxycholic Acid-d5 Methyl Ester. Moving beyond a simple recitation of data, we will explore the causal relationships behind experimental choices, interpret spectral features with a focus on the impact of isotopic labeling and esterification, and establish a self-validating protocol for researchers, scientists, and drug development professionals.
Molecular Structure and Isotopic Labeling Strategy
A foundational understanding of the molecule's structure is essential before delving into its spectral analysis. UDCA is a C24 steroid characterized by a cis-fused A/B ring system (5β-cholanic acid) and two hydroxyl groups at the 3α and 7β positions.
Esterification: The carboxylic acid at C-24 is converted to a methyl ester. This modification is often performed to increase the compound's volatility for gas chromatography or to alter its solubility properties. In NMR, this introduces a distinct singlet signal from the methoxy group (-OCH₃).
Deuteration (d5): The specific placement of deuterium atoms is critical for interpretation. For Ursodeoxycholic Acid-d5 Methyl Ester (CAS 93701-19-0), the most chemically detailed sources indicate that the five deuterium atoms are strategically placed on the A-ring of the steroid nucleus.[2] This includes the two methylene protons at C-2, the two methylene protons at C-4, and the proton of the hydroxyl group at C-3. This labeling pattern is designed to increase metabolic stability by reinforcing C-H bonds adjacent to a key functional group.
Below is the chemical structure with the proposed deuteration sites highlighted.
Data Acquisition Parameters
The choice of acquisition parameters is a balance between resolution, sensitivity, and experimental time. The following table provides typical starting parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | Standard high-field instrument for routine analysis. |
| Solvent | CDCl₃ | CDCl₃ | Good solubility for the analyte and common reference. |
| Pulse Angle | 30-45° | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing scans per unit time. |
| Acquisition Time (at) | 3-4 s | 1-2 s | Balances digital resolution with signal decay (T2). |
| Relaxation Delay (d1) | 1-2 s | 2 s | Ensures adequate relaxation of nuclei between pulses, crucial for quantitative analysis. |
| Spectral Width (sw) | 16 ppm | 220 ppm | Encompasses the full range of expected chemical shifts for the molecule. |
| Number of Scans (ns) | 8-16 | 1024 or more | Higher scan count for ¹³C is necessary due to its low natural abundance and gyromagnetic ratio. |
| Temperature | 298 K | 298 K | Standard ambient temperature for analysis. |
Spectral Analysis and Data Interpretation
The core of this guide is the detailed interpretation of the NMR spectra. The analysis is divided into ¹H and ¹³C sections, with a focus on how deuteration and esterification manifest in the data.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of UDCA-d5 Methyl Ester will be characterized by several key regions. The deuteration on the A-ring will lead to a notable simplification of the upfield proton region compared to the non-labeled analogue.
Key Expected Signals:
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Methyl Ester Singlet (-OCH₃): A sharp, distinct singlet integrating to 3 protons is expected around δ 3.67 ppm . This is a hallmark of the methyl ester modification.
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Steroid Methyl Singlets: Two sharp singlets, each integrating to 3 protons, will be present for the angular methyl groups. The C19-H₃ protons typically appear further upfield (~δ 0.68 ppm ) than the C18-H₃ protons (~δ 0.92 ppm ).
-
Side-Chain Methyl Doublet (C21-H₃): The methyl group on the side chain will appear as a doublet around δ 0.95 ppm , coupled to the C20 proton.
-
Carbinol Protons (C7-H): The proton at the 7-position (C7-H), geminal to the hydroxyl group, is a key diagnostic signal. For the β-epimer (UDCA), this proton is in an equatorial position and typically appears as a broad singlet or narrow multiplet around δ 3.96 ppm . This is distinct from the axial C7-H in the chenodeoxycholic acid α-epimer, which would be a broader multiplet further upfield.
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Absence of A-Ring and 3-OH Signals: Crucially, due to the d5 labeling, the signals for the protons at C-2, C-4, and the hydroxyl proton at C-3 will be absent. The signal for the C3-H proton, typically found around δ 3.6 ppm in the non-labeled compound, will also be gone. This "disappearance" is the primary confirmation of the isotopic labeling pattern.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| C18-H₃ | ~ 0.68 | s (singlet) | 3H | Angular methyl group. |
| C19-H₃ | ~ 0.92 | s (singlet) | 3H | Angular methyl group. |
| C21-H₃ | ~ 0.95 | d (doublet) | 3H | Coupled to C20-H. |
| C2-H₂, C4-H₂ | Absent | - | - | Deuterated positions. |
| C3-H | Absent | - | - | Geminal proton to deuterated C3-OD. Signal absent. |
| OCH₃ (Ester) | ~ 3.67 | s (singlet) | 3H | Key signal for the methyl ester. |
| C7-H | ~ 3.96 | br s (broad singlet) | 1H | Diagnostic for 7β-OH configuration. |
| 3-OD, 7-OH | Absent / Broad | - | - | 3-OD is deuterated. 7-OH may be a broad, exchangeable singlet. |
| Steroid Backbone | ~ 1.0 - 2.4 | m (multiplet) | - | Complex region of overlapping methylene and methine signals. |
(Note: Predicted shifts are based on data from related, non-deuterated bile acid derivatives and may vary slightly.) [3][4]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. It is particularly useful for confirming the overall structure and the effects of deuteration on the A-ring.
Key Expected Signals:
-
Ester Carbonyl (C-24): The carbonyl carbon of the methyl ester will appear far downfield, typically in the range of δ 174-175 ppm .
-
Ester Methoxy Carbon (-OCH₃): The methyl carbon of the ester group will have a characteristic signal around δ 51.5 ppm .
-
Carbinol Carbons (C3, C7): The carbons bearing the hydroxyl groups will be in the range of δ 65-75 ppm . C3 will be directly affected by deuteration.
-
Deuterated Carbons (C2, C3, C4): The signals for C2 and C4 will exhibit isotopic shifts (a slight upfield shift) and may appear as multiplets (e.g., triplets for -CD₂-) with lower intensity due to C-D coupling and longer relaxation times. The signal for C3 will also be affected by the attached deuterium atom (on the oxygen) and the deuterons at C2 and C4, likely showing a small isotopic shift.
-
Angular Methyl Carbons (C18, C19): These will appear as sharp signals in the upfield region, typically δ 12-25 ppm .
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C18 | ~ 12.1 | Angular methyl. |
| C19 | ~ 21.5 | Angular methyl. |
| C21 | ~ 18.5 | Side-chain methyl. |
| C2, C4 | Shifted & Multiplet | Affected by deuteration (isotopic upfield shift, C-D coupling). |
| C3 | ~ 70-71 | Affected by deuteration at adjacent sites and on the hydroxyl group. |
| C7 | ~ 72.3 | Key carbinol carbon. |
| OCH₃ (Ester) | ~ 51.5 | Characteristic ester methyl carbon. |
| C24 (C=O) | ~ 174.6 | Ester carbonyl carbon. |
| Steroid Backbone | ~ 20 - 57 | Range for other CH, CH₂, and quaternary carbons. |
(Note: Predicted shifts are based on data from related, non-deuterated bile acids and their esters.) [5][6]
Purity Assessment and Impurity Identification
NMR is a powerful tool for assessing sample purity, as the signal intensity is directly proportional to the number of nuclei.
-
Residual Solvents: Check for common solvent signals (e.g., acetone at δ 2.17, ethyl acetate at δ 2.05, 1.26, 4.12). [7]* Starting Material: The presence of unreacted Ursodeoxycholic Acid-d5 would be indicated by the absence of the methyl ester singlet at δ ~3.67 ppm and the presence of a different signal pattern for the side chain protons adjacent to the carboxylic acid.
-
Stereoisomers: The most likely stereoisomeric impurity would be a derivative of chenodeoxycholic acid (CDCA), where the C7-OH group is in the α-position. This would be identifiable by a different chemical shift and multiplicity for the C7-H proton in the ¹H NMR spectrum.
Conclusion
The NMR analysis of Ursodeoxycholic Acid-d5 Methyl Ester is a multi-faceted process that provides unambiguous structural confirmation and purity assessment. The key spectral identifiers are the methyl ester singlet (~δ 3.67 ppm in ¹H, ~δ 51.5 and 174.6 ppm in ¹³C), the characteristic chemical shift of the equatorial C7-H proton (~δ 3.96 ppm), and, most importantly, the profound simplification of the A-ring signals in the ¹H spectrum due to the specific d5-labeling pattern. This guide provides the foundational protocol and interpretive framework for scientists to confidently perform and analyze the NMR spectra of this critical analytical standard, ensuring data integrity in downstream applications.
References
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NMR Sample Preparation. (n.d.). University of Potsdam. Retrieved from [Link]
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Gómez-Calvario, V., et al. (2020). Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates. Molecules, 25(6), 1434. Available at: [Link]
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Pescitelli, G., et al. (2021). Glyceric Prodrug of Ursodeoxycholic Acid (UDCA): Novozym 435-Catalyzed Synthesis of UDCA-Monoglyceride. Molecules, 26(19), 5983. Available at: [Link]
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Ursodeoxycholic Acid-d5 Methyl Ester. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Mazzini, F., et al. (1997). One- and two-dimensional NMR study of complexation of ursodeoxycholic acid with β-cyclodextrin. Journal of the Chemical Society, Perkin Transactions 2, (11), 2395-2400. Available at: [Link]
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NP-MRD. (2005). Showing NP-Card for Ursodeoxycholic acid (NP0000661). Natural Products Magnetic Resonance Database. Retrieved from [Link]
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Material Safety Data Sheet - Ursodeoxycholic Acid D5 Methyl Ester. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]
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Gauthier, D. A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1477-1503. Available at: [Link]
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Ursodeoxycholic Acid D5 Methyl Ester. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]
- Lazaridis, K. N., Gores, G. J., & Lindor, K. D. (2001). Ursodeoxycholic acid: mechanisms of action and clinical use in hepatobiliary disorders. Journal of Hepatology, 35(1), 134-146. (Note: A general reference for UDCA background).
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SpectraBase. (n.d.). Ursodeoxycholic acid - Optional[1H NMR] - Spectrum. Wiley Science Solutions. Retrieved from [Link]
- Iuliano, L., et al. (2004). Synthesis and ¹³C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. Magnetic Resonance in Chemistry, 42(6), 555-559.
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ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectral data for ursolic acid in CDCl₃/CD₃OD. Retrieved from [Link]
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